
(3,4-dimethoxyphenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a dimethoxyphenyl group, an imidazole ring, a sulfonyl group, and a piperidinyl group. These groups are common in many biologically active compounds and could potentially contribute to various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring and a piperidine ring could potentially result in a rigid structure with defined spatial orientation. The dimethoxyphenyl group could contribute to the compound’s lipophilicity, which could affect its solubility and permeability properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the imidazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions. The sulfonyl group is typically stable but can undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, while the imidazole and sulfonyl groups could contribute to its polarity .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : Research includes the synthesis of compounds structurally related to (3,4-Dimethoxyphenyl)(4-((1-Methyl-1H-Imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone, often involving complex reactions and characterizations. For example, a compound [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol] was synthesized and characterized using X-ray diffraction, revealing a monoclinic crystal system and chair conformation of the piperidine ring (Naveen et al., 2015).
Molecular Structure Analysis : X-ray crystallography is frequently used to determine the molecular structure of related compounds. Such studies often reveal detailed geometrical configurations, like the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Certain derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Compounds such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited significant antimicrobial activity against various pathogenic strains (Mallesha & Mohana, 2014).
Interaction with Biological Receptors
- Receptor Interaction Studies : Research on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has provided insights into antagonist interactions with cannabinoid receptors. These studies involve conformational analysis, pharmacophore models, and structure-activity relationships (Shim et al., 2002).
Potential Therapeutic Applications
- Drug Development : The synthesis of structurally similar compounds and their testing for various biological activities indicates potential for the development of therapeutic agents. For instance, the synthesis of {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones explored their potential as therapeutic agents, with some exhibiting inhibitory activity against the α-glucosidase enzyme (Abbasi et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-20-11-8-19-18(20)27(23,24)14-6-9-21(10-7-14)17(22)13-4-5-15(25-2)16(12-13)26-3/h4-5,8,11-12,14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKZDKNGIWALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
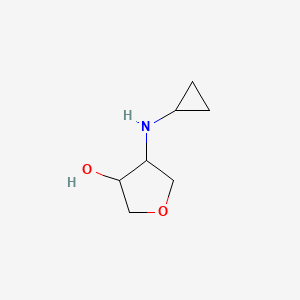
![11-(4-Butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2547946.png)
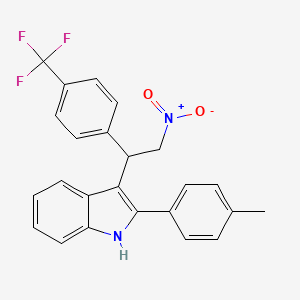
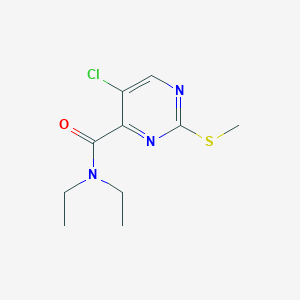

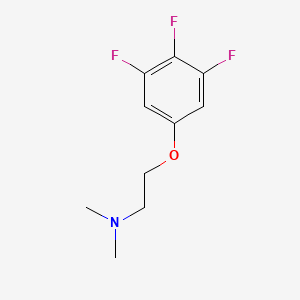
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2547953.png)
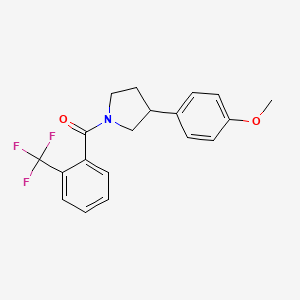
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2547955.png)



![N-[[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]-2-chloro-N-propan-2-ylpropanamide](/img/structure/B2547960.png)

